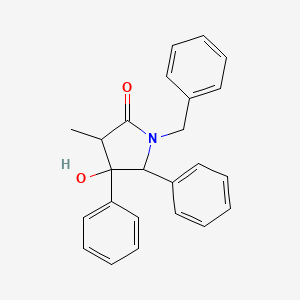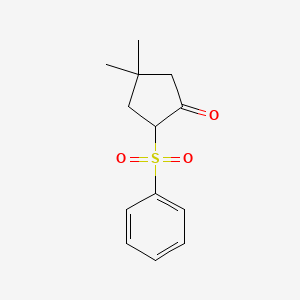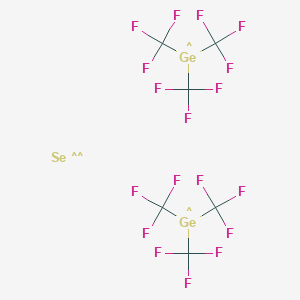
silver;1,3,5-triphenylbenzene-6-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver;1,3,5-triphenylbenzene-6-ide is a compound with the molecular formula C₂₄H₁₇Ag It is known for its unique structure, where a silver ion is coordinated with 1,3,5-triphenylbenzene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,3,5-triphenylbenzene-6-ide typically involves the reaction of 1,3,5-triphenylbenzene with a silver salt, such as silver nitrate or silver acetate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Silver;1,3,5-triphenylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
Silver;1,3,5-triphenylbenzene-6-ide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and coordination complexes.
Materials Science: The compound’s unique structure makes it a candidate for studying metal-organic frameworks and supramolecular chemistry.
Biology and Medicine: Research is ongoing to explore its potential antimicrobial properties and its use in drug delivery systems.
Industry: It can be used in the development of sensors and catalysts due to its unique electronic properties.
作用機序
The mechanism by which silver;1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the silver ion with various molecular targets. The silver ion can coordinate with electron-rich sites in biological molecules, leading to potential antimicrobial activity. In materials science, the compound’s structure allows for the formation of stable metal-organic frameworks, which can be used in catalysis and sensing applications.
類似化合物との比較
Similar Compounds
Copper;1,3,5-triphenylbenzene-6-ide: Similar in structure but with copper instead of silver.
Gold;1,3,5-triphenylbenzene-6-ide: Another analogous compound with gold.
1,3,5-Triphenylbenzene: The parent compound without the metal ion.
Uniqueness
Silver;1,3,5-triphenylbenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct electronic properties and reactivity compared to its copper and gold analogs. This makes it particularly useful in applications requiring specific electronic interactions and coordination chemistry.
特性
CAS番号 |
113088-36-1 |
|---|---|
分子式 |
C24H17Ag |
分子量 |
413.3 g/mol |
IUPAC名 |
silver;1,3,5-triphenylbenzene-6-ide |
InChI |
InChI=1S/C24H17.Ag/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |
InChIキー |
SNDDHTNFTXPRPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)

![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)





![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


